molecular formula C9H20O4Si B3075767 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid CAS No. 1035794-06-9

2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid

Cat. No. B3075767
CAS RN: 1035794-06-9
M. Wt: 220.34 g/mol
InChI Key: KNYIOTKZTBKTMT-UHFFFAOYSA-N
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Description

2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid, also known as 2-TMS-MPA, is a powerful organic acid which has a wide range of applications in scientific research. It is an organosilicon compound which is used in the synthesis of various compounds and is an important reagent in organic synthesis. It is a colourless liquid with a low melting point and a boiling point of around 140°C. 2-TMS-MPA has been extensively studied and has been found to have many important applications in the synthesis and research of organic compounds.

Scientific Research Applications

Hydroxy-Protecting Group Properties

The compound serves as a versatile hydroxy-protecting group, useful in protecting hydroxyl groups of compounds that contain acid- and/or base-sensitive functional groups. It can be deprotected under virtually neutral conditions using a fluoride ion source (Wu, Shull, & Koreeda, 1996).

Reactivity with Michael Acceptors and Hydroxylic Compounds

This chemical demonstrates reactivity with Michael acceptors and hydroxylic compounds, which is crucial in various chemical syntheses. For example, it reacts with phenol and tert-butyl alcohol to form orthoformates, a process important in the identification of isomeric phenolic compounds (Pole, Sharma, & Warkentin, 1996).

Utility in Nucleoside Chemistry

It is utilized in nucleoside chemistry, specifically in the synthesis of nucleosidic thiocyanates, which are explored for their potential as mechanism-based inhibitors of ribonucleoside diphosphate reductase and as bioactive molecules (Chambert, Thomasson, & Décout, 2002).

Role in Vinyl and Silyl Enol Ether Oxidation

The compound is significant in the oxidation of vinyl and silyl enol ethers, particularly in the synthesis of compounds like 1-ethoxy-1-methoxy-2-hydroxyoctane and 1-hydroxy-2-octanone, through reactions with hydrogen peroxide (Yamamoto, Tsuda, Sakaguchi, & Ishii, 1997).

Future Directions

: ChemicalBook: 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid : NIST WebBook: 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester : NIST WebBook: Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester : [NIST WebBook: Propanoic acid, T

properties

IUPAC Name

2-(2-trimethylsilylethoxymethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4Si/c1-8(9(10)11)13-7-12-5-6-14(2,3)4/h8H,5-7H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYIOTKZTBKTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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